molecular formula C16H22N2O2 B2703952 N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 1421472-48-1

N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide

Cat. No.: B2703952
CAS No.: 1421472-48-1
M. Wt: 274.364
InChI Key: XGPAKQPRGBBEII-UHFFFAOYSA-N
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Description

N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a chroman ring system fused with a piperidine ring, with an ethyl group and a carboxamide functional group attached. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various scientific studies.

Scientific Research Applications

N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique structure may impart specific pharmacological properties.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process

    Chroman Ring Formation: The chroman ring can be synthesized via a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution reaction.

    Ethyl Group Addition: The ethyl group is typically introduced via an alkylation reaction using an ethyl halide.

    Carboxamide Formation: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spirocyclic structure but lacks the ethyl and carboxamide groups.

    N-benzylspiro[chromane-2,4’-piperidine]-4(3H)-one: This compound has a benzyl group instead of an ethyl group and a different functional group at the piperidine ring.

Uniqueness

N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide is unique due to its specific combination of functional groups and its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-ethylspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-17-15(19)18-11-9-16(10-12-18)8-7-13-5-3-4-6-14(13)20-16/h3-6H,2,7-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPAKQPRGBBEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC2(CCC3=CC=CC=C3O2)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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